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Compound of Interest

Compound Name: AM-9635

Cat. No.: B8525693

The inhibitory activity of AM-9635 was assessed against two isoforms of monoamine oxidase,
MAO-A and MAO-B, to determine its potency and selectivity. The half-maximal inhibitory
concentration (IC50) values were determined using in vitro enzyme inhibition assays.

Compound Target Enzyme IC50 (nM)
AM-9635 MAO-A 15
AM-9635 MAO-B 1250

The data clearly indicates that AM-9635 is a potent and selective inhibitor of MAO-A.

Experimental Protocols
In Vitro Enzyme Inhibition Assay for MAO-A

This protocol details the determination of the IC50 value of AM-9635 for MAO-A using a
continuous spectrophotometric method.[1]

Materials:
e Human recombinant MAO-A

o Kynuramine (substrate)
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e AM-9635 (test compound)

o Potassium phosphate buffer (100 mM, pH 7.4)

e Dimethyl sulfoxide (DMSO)

e 96-well UV-transparent microplates

e Spectrophotometer capable of reading at 316 nm

Procedure:

e Prepare a stock solution of AM-9635 in DMSO. Create a series of dilutions of AM-9635 in
potassium phosphate buffer.

e In a 96-well plate, add 20 L of the AM-9635 dilutions to each well. For the control wells (no
inhibitor), add 20 pL of buffer with the same final concentration of DMSO.

e Add 160 pL of potassium phosphate buffer to all wells.

e Add 10 pL of a pre-diluted solution of human recombinant MAO-A to all wells.

 Incubate the plate at 37°C for 15 minutes.

« To initiate the enzymatic reaction, add 10 pL of the kynuramine substrate solution to each

well.

e Immediately place the plate in a spectrophotometer and measure the increase in absorbance
at 316 nm every minute for 30 minutes. The product of the reaction, 4-hydroxyquinoline,
absorbs at this wavelength.

o Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time

curve.

» Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the
logarithm of the AM-9635 concentration.
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o Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using
appropriate software.

Workflow for Enzyme Inhibition Assay
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Caption: Workflow of the in vitro enzyme inhibition assay for AM-9635.

Cell-Based Reporter Assay for MAO-A Activity

This protocol describes a cell-based assay to measure the functional activity of AM-9635 in a
cellular context. This assay utilizes a reporter gene under the control of a promoter responsive
to the downstream effects of MAO-A activity.

Materials:

o HEK293 cells stably expressing human MAO-A and a luciferase reporter construct.
e Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum.

e AM-9635 (test compound).

o Tyramine (substrate for MAO-Ain cells).

o Luciferase assay reagent.

o White, opaque 96-well cell culture plates.

e Luminometer.

Procedure:
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o Seed the HEK293 reporter cells in a 96-well plate at a density of 5 x 104 cells per well and
incubate for 24 hours.

» Prepare serial dilutions of AM-9635 in cell culture medium.

¢ Remove the old medium from the cells and add 100 pL of the AM-9635 dilutions to the
respective wells. Incubate for 1 hour at 37°C.

e Add 10 pL of tyramine to the wells to stimulate MAO-A activity.
 Incubate the plate for an additional 6 hours at 37°C.

o Allow the plate to equilibrate to room temperature.

e Add 100 pL of luciferase assay reagent to each well.

e Measure the luminescence using a luminometer.

o Calculate the percentage of inhibition based on the luminescence signal in the control
(vehicle-treated) and AM-9635-treated wells.

o Determine the EC50 value by plotting the percentage of inhibition against the logarithm of
the AM-9635 concentration.

Signaling Pathway

AM-9635 exerts its effect by inhibiting MAO-A, which is located on the outer mitochondrial
membrane. MAO-A is responsible for the degradation of monoamine neurotransmitters such as
serotonin and norepinephrine in the presynaptic neuron. By inhibiting MAO-A, AM-9635
increases the concentration of these neurotransmitters in the cytoplasm, leading to their
increased packaging into synaptic vesicles and subsequent release into the synaptic cleft. This
enhances neurotransmission.

MAO-A Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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